2,4-Dimethyl-2H-chromene-2,7,8-triol
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Overview
Description
2,4-Dimethyl-2H-chromene-2,7,8-triol is a compound belonging to the chromene family, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are found in various natural products and pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2H-chromene-2,7,8-triol typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common method includes the reaction of benzene-1,2,3-triol with ethyl 4-chloro-3-oxobutanoate, followed by further reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2H-chromene-2,7,8-triol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or carbonyl groups within the molecule.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
2,4-Dimethyl-2H-chromene-2,7,8-triol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antifungal and antimicrobial properties.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-2H-chromene-2,7,8-triol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antifungal activity may be due to its ability to disrupt fungal cell membranes or inhibit key enzymes involved in fungal metabolism .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-chromene-6-carbonitrile: Another chromene derivative with different functional groups.
2,2-Dimethyl-2H-chromene: A simpler chromene compound without the additional hydroxyl groups.
Uniqueness
2,4-Dimethyl-2H-chromene-2,7,8-triol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other chromene derivatives .
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2,4-dimethylchromene-2,7,8-triol |
InChI |
InChI=1S/C11H12O4/c1-6-5-11(2,14)15-10-7(6)3-4-8(12)9(10)13/h3-5,12-14H,1-2H3 |
InChI Key |
WAPXANWTTUENMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC2=C1C=CC(=C2O)O)(C)O |
Origin of Product |
United States |
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